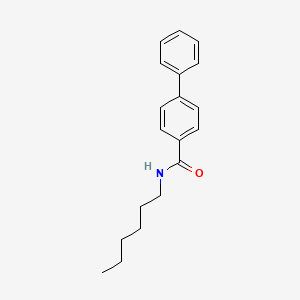![molecular formula C23H15BrN2O3 B5052106 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione, also known as BRD-K4477, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of isoindolinone derivatives and is known to have anti-inflammatory, anti-tumor, and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as COX and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also inhibits the activity of COX and PLA2 enzymes, which are involved in the production of prostaglandins and leukotrienes. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their activity. However, one of the limitations of using 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent. Furthermore, there is a need for further studies to understand the mechanism of action of 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione and its potential side effects.
Conclusion:
In conclusion, 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione is a small molecule with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and analgesic properties make it an attractive candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione have been discussed in this paper. Further research is needed to fully understand the potential of 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step is the reaction of 4-bromobenzaldehyde with phenylacetic acid to form 1-(4-bromophenyl)-2-phenylacetyl-1,2,3,4-tetrahydroisoquinoline. The second step involves the reaction of this intermediate with phosgene to form 2-(1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl)-1H-isoindole-1,3(2H)-dione. The yield of this reaction is around 50%.
Aplicaciones Científicas De Investigación
2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, it has been shown to have analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes.
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-15-10-12-16(13-11-15)25-19(14-6-2-1-3-7-14)20(23(25)29)26-21(27)17-8-4-5-9-18(17)22(26)28/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDLLUMNWOVTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)

![7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5052037.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5052043.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![3-{2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5052046.png)

![tert-butyl (2-(benzyloxy)-1-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B5052059.png)
![3-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5052066.png)


![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)
